molecular formula C13H14ClNO3S3 B2714154 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide CAS No. 1448035-33-3

5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2714154
CAS No.: 1448035-33-3
M. Wt: 363.89
InChI Key: VCABRXLRHHJNFK-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Chlorination: The chlorination of the phenyl ring is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Hydroxylation and Methylthio Substitution: The hydroxyl and methylthio groups are introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring or the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

    Solvents: Ethanol, dichloromethane, dimethylformamide.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Amines: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of sulfonamide-sensitive enzymes, disrupting metabolic processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Shares structural similarities but differs in the presence of a methoxy group and a benzamide moiety.

    Thiophene-2-sulfonamide Derivatives: Various derivatives with different substituents on the thiophene ring or sulfonamide group.

Uniqueness

5-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S3/c1-19-10-4-2-9(3-5-10)11(16)8-15-21(17,18)13-7-6-12(14)20-13/h2-7,11,15-16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCABRXLRHHJNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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